Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-2-15-9(14)7-6-8(11)13(12-7)5-3-4-10/h6H,2-3,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGAYHUTKZBOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with acrylonitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
Ethyl 5-Amino-1-(2-Hydroxyethyl)pyrazole-3-Carboxylate
- CAS : 1369277-42-8
- Molecular Formula : C₈H₁₃N₃O₃
- Molecular Weight : 199.21 g/mol .
- Key Differences: The 2-hydroxyethyl group replaces the 2-cyanoethyl substituent. Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the cyano analog. Lower molecular weight due to the absence of iodine.
Ethyl 5-Amino-1-(4-Fluorobenzyl)pyrazole-3-Carboxylate
- CAS : 137278-70-7
- Molecular Formula : C₁₃H₁₄FN₃O₂
- Molecular Weight : 263.27 g/mol .
- Fluorine’s electron-withdrawing effect may alter the pyrazole ring’s electronic density, affecting reactivity in further substitutions.
Ethyl 5-Amino-1-(4-Bromophenyl)pyrazole-3-Carboxylate
Substituent Variations at Position 4
Ethyl 5-Amino-4-Cyano-1-Phenylpyrazole-3-Carboxylate
Functional Group Variations
Ethyl 5-Amino-1-(3-Methoxyphenyl)pyrazole-3-Carboxylate
Molecular Weight and Polarity
Biological Activity
Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate (ECPC) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₁N₄O₂
- Molecular Weight : 197.21 g/mol
- CAS Number : 1427014-07-0
The structure of ECPC includes an amino group, a cyanoethyl side chain, and a carboxylate group, which contribute to its reactivity and biological interactions. The presence of these functional groups enhances its potential as a bioactive molecule.
The biological activity of ECPC is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyanoethyl group and amino functionalities are crucial for binding affinity, potentially leading to the inhibition of various biological pathways. Research suggests that ECPC may inhibit key enzymes involved in critical metabolic processes, thereby exerting its biological effects.
Antimicrobial Properties
ECPC has shown significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) observed suggest that ECPC's efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Research has highlighted the potential of ECPC in cancer therapy. In vitro assays have demonstrated that ECPC can inhibit the growth of several cancer cell lines by targeting specific kinases associated with tumor progression. Molecular docking studies have elucidated strong binding interactions between ECPC and the active sites of these kinases, indicating its potential as an anticancer agent.
Anti-inflammatory Effects
ECPC has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate cytokine production and inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between ECPC and similar pyrazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-(2-cyanoethyl)-4-bromo-pyrazole-3-carboxylate | Contains bromine instead of iodine | Generally lower antimicrobial activity |
| Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate | Lacks iodine | Reduced binding affinity |
| Ethyl 5-amino-1-(2-cyanoethyl)-pyrazole-3-carboxamide | Amide group instead of ester | Altered solubility and reactivity |
The unique combination of functional groups in ECPC contributes to its distinct chemical and biological properties compared to these similar compounds.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrazole derivatives included ECPC among the tested compounds. Results indicated that ECPC exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to those of standard antibiotics.
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, in vitro assays revealed that ECPC inhibited the proliferation of cancer cell lines by targeting specific protein kinases involved in cell survival pathways. Molecular docking simulations confirmed strong binding interactions with these kinases, suggesting a promising mechanism for its anticancer effects.
Q & A
Q. What established synthetic routes are available for Ethyl 5-amino-1-(2-cyanoethyl)pyrazole-3-carboxylate, and what parameters critically influence reaction yield?
The compound can be synthesized via cyclocondensation reactions. For example, a related pyrazole derivative (Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) was prepared by condensing 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux conditions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity.
- Temperature : Optimal yields are achieved at 80–100°C.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency .
- Purification : Silica gel chromatography is recommended to isolate the product from side reactions, such as incomplete cyclization or ester hydrolysis .
Q. What spectroscopic techniques are essential for characterizing this compound, and which spectral markers should be prioritized?
- ¹H/¹³C NMR : Focus on the pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm). The 2-cyanoethyl group’s nitrile signal appears at ~δ 120 ppm in ¹³C NMR.
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at ~238 m/z) and detect impurities like unreacted intermediates.
- IR Spectroscopy : Validate the presence of amino (N-H stretch, ~3300 cm⁻¹) and ester (C=O stretch, ~1720 cm⁻¹) groups .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?
Quantum mechanical methods (e.g., DFT) can model reaction pathways to identify transition states and energy barriers. For example:
- Reaction Path Search : Simulate cyclocondensation steps to determine favorable intermediates.
- Solvent Effects : Use COSMO-RS models to predict solvent interactions and select optimal media.
- Electronic Properties : Calculate Fukui indices to predict electrophilic/nucleophilic sites for derivatization (e.g., amino group reactivity) .
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 2-cyanoethyl with hydroxyethyl) to isolate contributing factors .
- Dose-Response Analysis : Test multiple concentrations to distinguish intrinsic activity from assay artifacts.
- Control Experiments : Include positive/negative controls (e.g., known NO donors) to validate methods when evaluating nitric oxide release, as low NO yields in some derivatives may arise from steric hindrance .
Q. How does the 2-cyanoethyl group influence electronic properties and derivatization potential?
- Electron-Withdrawing Effect : The nitrile group reduces electron density on the pyrazole ring, potentially stabilizing intermediates in nucleophilic substitutions.
- Steric Effects : The flexible 2-cyanoethyl chain may hinder access to the amino group in coupling reactions. Comparative studies with methyl or phenyl substituents can clarify steric vs. electronic contributions .
Q. What in vitro assays are suitable for assessing enzyme inhibition, and how should controls be designed?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR).
- CYP450 Inhibition : Monitor metabolite formation via LC-MS/MS in human liver microsomes.
- Controls : Include vehicle-only (DMSO) and reference inhibitors (e.g., ketoconazole for CYP3A4) to normalize data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields across studies?
- Parameter Documentation : Ensure full reporting of solvent purity, catalyst batch, and heating methods.
- Replication : Reproduce conditions from conflicting studies (e.g., vs. 14) to identify critical variables (e.g., humidity affecting hygroscopic reagents).
- Advanced Analytics : Use HPLC to quantify side products and trace water content via Karl Fischer titration, as moisture can hydrolyze intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
